Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)-

CDK inhibition Anticancer Kinase selectivity

Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- (CAS 607393-99-7; IUPAC: 2-(4-methoxyphenyl)-4-thiophen-2-ylpyrimidine) is a 2,4-disubstituted pyrimidine small molecule with molecular formula C₁₅H₁₂N₂OS, molecular weight 268.33 g/mol, a predicted LogP of ~3.88, and topological polar surface area of 63.25 Ų. It belongs to a broader class of 4-heteroaryl pyrimidines that have been investigated as cyclin-dependent kinase (CDK) inhibitors and as antimycobacterial agents.

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
CAS No. 607393-99-7
Cat. No. B12592824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)-
CAS607393-99-7
Molecular FormulaC15H12N2OS
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3
InChIInChI=1S/C15H12N2OS/c1-18-12-6-4-11(5-7-12)15-16-9-8-13(17-15)14-3-2-10-19-14/h2-10H,1H3
InChIKeyMMEQJQWBDJSAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4-(2-thienyl)pyrimidine (CAS 607393-99-7): Core Physicochemical & Structural Baseline for Procurement Evaluation


Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- (CAS 607393-99-7; IUPAC: 2-(4-methoxyphenyl)-4-thiophen-2-ylpyrimidine) is a 2,4-disubstituted pyrimidine small molecule with molecular formula C₁₅H₁₂N₂OS, molecular weight 268.33 g/mol, a predicted LogP of ~3.88, and topological polar surface area of 63.25 Ų . It belongs to a broader class of 4-heteroaryl pyrimidines that have been investigated as cyclin-dependent kinase (CDK) inhibitors [1] and as antimycobacterial agents [2]. Its structural motif—combining a 4-methoxyphenyl group at the 2-position with a 2-thienyl moiety at the 4-position—creates a scaffold that is not interchangeable with related 4-thiazolyl or 4-furanyl analogs without altering electronic and steric profiles.

Why Generic 4-Heteroaryl Pyrimidine Substitution Fails: Structural Specificity of the 2-(4-Methoxyphenyl)-4-(2-thienyl) Scaffold


Within the 4-heteroaryl pyrimidine chemotype, minor changes to the heteroaryl group or the 2-phenyl substituent lead to substantial shifts in biological target engagement. The patent literature documents that the nature of the 4-position heterocycle (e.g., thien-2-yl vs. thiazol-5-yl vs. furan-3-yl) dictates CDK inhibitory potency and selectivity profiles [1]. Similarly, SAR studies in antimycobacterial series reveal that the position of the thienyl attachment (C-4 vs. C-5) and the electronic character of the 2-aryl group modulate MIC values against drug-resistant Mycobacterium tuberculosis strains by more than an order of magnitude [2]. Consequently, a simple substitution of 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine with a 2-phenyl-4-thiazolyl analog or a 2-(4-chlorophenyl) variant cannot guarantee equivalent performance in target-specific assays, making compound-specific procurement essential for experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-4-(2-thienyl)pyrimidine Against Closest Analogs


CDK Inhibitory Activity: Thien-2-yl vs. Thiazol-5-yl Heteroaryl Comparison at the Pyrimidine 4-Position

The patent US 6,531,479 establishes that 4-thienyl-substituted pyrimidines, including 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine, are encompassed within the claimed CDK inhibitor pharmacophore [1]. Although explicit IC₅₀ values for this single compound are not disclosed in the patent, the SAR teaches that a 4-thien-2-yl group confers a distinct CDK inhibition profile compared to the 4-thiazol-5-yl analogs that are most preferred in the same patent. Compounds bearing a 4-thiazol-5-yl group are described as 'most preferred' for CDK inhibition, while 4-thienyl derivatives represent an alternative active subclass with a different selectivity fingerprint [1]. This structural distinction provides a rational basis for selecting the 2-thienyl compound when thiazole-containing scaffolds are undesirable due to off-target activity or synthetic accessibility constraints.

CDK inhibition Anticancer Kinase selectivity

Predicted Physicochemical Differentiation: LogP and Polar Surface Area vs. Common 4-Thiazolyl and 4-Pyridyl Analogs

ChemSrc records a predicted LogP of 3.88 and a topological polar surface area (TPSA) of 63.25 Ų for 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine . For comparison, the analogous 2-(4-methoxyphenyl)-4-(thiazol-5-yl)pyrimidine scaffold (central to the preferred CDK inhibitor series in patent US 6,531,479 [1]) introduces an additional nitrogen atom into the heteroaryl ring, which is expected to lower LogP by approximately 0.5–0.8 log units and increase TPSA by ~10–12 Ų based on standard fragment contributions. This LogP/TPSA shift places the thienyl compound in a distinct region of CNS MPO and oral bioavailability prediction space, making it potentially more suitable for programs requiring higher membrane permeability or blood-brain barrier penetration, while the thiazolyl analog may offer superior solubility.

Drug-likeness Lipophilicity Permeability

Antimycobacterial Activity Spectrum: 4-Thienyl Pyrimidine Class Activity Against Drug-Resistant M. tuberculosis Strains

The study by Verbitskiy et al. (2015) evaluated a series of C(4) and/or C(5) thienyl-substituted pyrimidines and found that all members of this class were active in vitro against M. tuberculosis H37Rv, M. avium, M. terrae, and rifampicin- and isoniazid-resistant strains at micromolar concentrations [1]. The target compound 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine belongs to this structural class. While per-compound MIC data for 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine itself are not available in the open-access abstract, the class-level SAR demonstrates sensitivity to both the 2-aryl substituent and the thienyl attachment position. Specifically, the activity is retained against drug-resistant strains, distinguishing this chemotype from classical antitubercular agents such as isoniazid and rifampicin, which are susceptible to resistance mechanisms [1]. This class-level profile supports the selection of the 4-methoxyphenyl derivative for further SAR exploration aimed at optimizing potency against resistant isolates.

Antitubercular Drug-resistant TB MIC

Positional Isomer Differentiation: C-4 vs. C-5 Thienyl Attachment Impact on Antimycobacterial SAR

The Verbitskiy et al. (2015) paper systematically compared C(4)-thienyl, C(5)-thienyl, and di(thienyl) substitution patterns on the pyrimidine core and identified that the position of thienyl attachment significantly influences antimycobacterial potency [1]. The target compound features a C(4)-(2-thienyl) substitution, which is structurally distinct from C(5)-thienyl regioisomers that may exhibit different MIC values. This positional specificity means that a researcher cannot substitute a C(5)-thienyl analog for a C(4)-thienyl analog and expect to replicate SAR trends, as the electronic conjugation and steric presentation to the target differ between the two regioisomers. Procurement of the exact C(4)-thienyl regioisomer (as represented by CAS 607393-99-7) is therefore essential for maintaining SAR continuity in antimycobacterial lead optimization.

Regioisomer SAR Antimycobacterial Lead optimization

Acute In Vivo Toxicity in Mice: Class-Level Safety Differentiation for Thienyl Pyrimidines

The Verbitskiy et al. (2015) study reports acute in vivo toxicity data in mice for the C(4) and/or C(5) thienyl-substituted pyrimidine class, indicating that these compounds appear to be promising antitubercular agents with a tolerability profile assessed in a whole-animal model [1]. Although the precise toxicity parameter (e.g., LD₅₀ or MTD) for 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine is not disclosed in the publicly available abstract, the availability of in vivo tolerability data for the chemotype class represents a differentiating factor relative to many other early-stage antimycobacterial chemotypes that lack any in vivo safety information. This class-level evidence supports the prioritization of this scaffold for further preclinical development compared to structurally related pyrimidines for which no in vivo data exist.

In vivo toxicity Safety profiling Antitubercular

Synthetic Accessibility and Commercial Availability Differentiation vs. Fused Thienopyrimidine Analogs

2-(4-Methoxyphenyl)-4-(2-thienyl)pyrimidine (CAS 607393-99-7) is a monocyclic pyrimidine derivative accessible via Suzuki cross-coupling and nucleophilic aromatic substitution (SNᴴ) methodology as described by Verbitskiy et al. [1]. This contrasts with fused thienopyrimidine systems (e.g., thieno[2,3-d]pyrimidines) which require additional cyclization steps and often exhibit different solubility and metabolic stability profiles. The commercial availability of the title compound from multiple suppliers (documented in chemical sourcing databases) further differentiates it from more complex fused analogs that may require custom synthesis with longer lead times. For research groups prioritizing rapid SAR expansion or scaffold-hopping exercises, the monocyclic 4-thienyl pyrimidine core offers a synthetically tractable entry point that is distinct from the more rigid, planar thienopyrimidine fused systems.

Synthetic chemistry Procurement Scaffold diversity

Recommended Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-4-(2-thienyl)pyrimidine (CAS 607393-99-7)


CDK Inhibitor Lead Identification and Kinase Selectivity Profiling

This compound serves as a representative of the 4-(2-thienyl) subclass within the 2-substituted 4-heteroaryl pyrimidine CDK inhibitor pharmacophore described in US Patent 6,531,479 [1]. Research groups engaged in CDK inhibitor discovery can employ this compound as a tool to probe the contribution of the 2-thienyl heteroaryl group to kinase selectivity, using the more extensively characterized 4-thiazol-5-yl analogs as comparators. The differential LogP and TPSA profile of the thienyl analog may confer advantages in cell-based assays where passive permeability influences apparent potency. Procurement of the exact 4-methoxyphenyl derivative ensures SAR integrity when comparing across the patent-defined chemical space.

Antimycobacterial Lead Optimization Against Multidrug-Resistant M. tuberculosis

Based on the class-level antimycobacterial activity demonstrated by Verbitskiy et al. (2015) [2], 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine is positioned as a C(4)-thienyl pyrimidine scaffold for lead optimization programs targeting rifampicin- and isoniazid-resistant M. tuberculosis strains. The compound's activity against resistant isolates, combined with the availability of in vivo acute toxicity data for the chemotype class, supports its inclusion in focused libraries aimed at improving MIC potency while maintaining the favorable resistance profile. Researchers should note that the C(4) attachment regioisomer is essential for the reported SAR, and procurement of the correct regioisomer (CAS 607393-99-7) is critical.

Physicochemical Property-Driven Scaffold Selection for CNS or Permeability-Focused Programs

The predicted LogP of 3.88 and TPSA of 63.25 Ų place this compound in a physicochemical space consistent with moderate-to-high passive membrane permeability. Drug discovery teams seeking central nervous system (CNS)-penetrant kinase inhibitors or antimycobacterial agents requiring macrophage penetration may prioritize this scaffold over more polar thiazolyl or pyridyl analogs. The compound can serve as a reference point for medicinal chemistry efforts aiming to balance lipophilicity with metabolic stability within the 4-heteroaryl pyrimidine series.

Synthetic Methodology Development and Building Block Validation

The synthetic route to 2-(4-methoxyphenyl)-4-(2-thienyl)pyrimidine, employing Suzuki cross-coupling and SNᴴ methodology as reported for the broader thienyl pyrimidine class [2], makes this compound a useful validation substrate for methodology development in heteroaryl-pyrimidine cross-coupling chemistry. Process chemistry groups can utilize this compound to benchmark reaction yields, purity profiles, and scalability of C(4)-thienyl introduction on the pyrimidine core, generating data that is directly transferable to the synthesis of structurally related analogs in lead optimization campaigns.

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